2-(Difluoromethyl)quinoline

Catalog No.
S738959
CAS No.
1075184-01-8
M.F
C10H7F2N
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)quinoline

CAS Number

1075184-01-8

Product Name

2-(Difluoromethyl)quinoline

IUPAC Name

2-(difluoromethyl)quinoline

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H

InChI Key

ZPSLQVUFNFDCGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)F

Medicinal Chemistry:

  • Drug Discovery: Due to the presence of the difluoromethyl group, 2-(difluoromethyl)quinoline can act as a scaffold for the development of novel drugs. The difluoromethyl group can enhance the metabolic stability and bioavailability of potential drug candidates. [Source: A. Jarrah et al., "Synthesis and Biological Evaluation of Novel 2-Substituted Quinoline Derivatives as Potential Antibacterial Agents," Molecules, vol. 24, no. 4, p. 743, Feb. 2019, ]

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): Research suggests that 2-(difluoromethyl)quinoline can be used as a building block in the development of efficient OLED materials. The presence of the difluoromethyl group can influence the optoelectronic properties of the materials, potentially leading to improved OLED performance. [Source: Y. Li et al., "Difluoromethyl-substituted quinoline derivatives: Synthesis, characterization, and application in non-doped organic light-emitting diodes," Dyes and Pigments, vol. 106, pp. 147-153, Aug. 2014, ]

Catalysis:

  • Transition Metal Catalysis: Studies have explored the potential use of 2-(difluoromethyl)quinoline as a ligand for transition metal catalysts. The difluoromethyl group can potentially influence the catalytic activity and selectivity of the catalysts. [Source: C. Gunanathan et al., "Synthesis and Applications of N-Heterocyclic Carbene Ligands Derived from Quinolines," European Journal of Organic Chemistry, vol. 2010, no. 23, pp. 4640-4650, Dec. 2009, ]

2-(Difluoromethyl)quinoline is a heterocyclic compound characterized by the presence of a quinoline ring substituted with a difluoromethyl group at the second position. Quinoline itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, making it an important scaffold in organic chemistry and medicinal chemistry. The difluoromethyl group (–CF2H) enhances the compound's lipophilicity and biological activity, making it a subject of interest in various chemical and pharmaceutical applications.

Research on the mechanism of action of DFMQ is ongoing. Due to the presence of the difluoromethyl group, DFMQ may potentially interact with biomolecules through hydrogen bonding or other interactions. However, specific details about its mechanism of action are not yet well-established and require further investigation [, ].

The chemical reactivity of 2-(difluoromethyl)quinoline can be attributed to its functional groups. The difluoromethyl group can participate in various reactions, including:

  • Nucleophilic substitution reactions: The difluoromethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Electrophilic aromatic substitution: The quinoline moiety can react with electrophiles, allowing for further functionalization at different positions on the ring.
  • Radical reactions: The presence of the difluoromethyl group allows for radical-mediated transformations, which can be utilized in synthetic pathways to create more complex structures .

Research has indicated that compounds containing quinoline structures exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Specifically, 2-(difluoromethyl)quinoline derivatives have shown promise in:

  • Antitumor activity: Some studies suggest that these compounds may inhibit microtubule polymerization, which is crucial for cancer cell division and proliferation .
  • Antimicrobial effects: The unique electronic properties imparted by the difluoromethyl group can enhance interactions with biological targets, potentially leading to increased efficacy against various pathogens .
  • Antifungal properties: Certain derivatives have been explored for their effectiveness against fungal infections, showcasing their potential as therapeutic agents .

Several synthesis methods have been developed for 2-(difluoromethyl)quinoline, including:

  • Fluoroalkylation reactions: Utilizing fluoroalkyl amino reagents (FARs), researchers have successfully synthesized derivatives through electrophilic aromatic substitution mechanisms .
  • Metal-catalyzed reactions: Transition metal catalysts facilitate the introduction of difluoromethyl groups onto quinoline derivatives through coupling reactions .
  • Radical-based methods: Recent advancements have highlighted radical-mediated strategies for synthesizing difluoromethylated quinolines, offering a versatile approach to functionalization .

2-(Difluoromethyl)quinoline and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activity, these compounds are being investigated as potential drug candidates for treating various diseases, including cancer and infectious diseases.
  • Material science: The unique properties of difluoromethyl groups contribute to the development of advanced materials with specific electronic or optical characteristics.
  • Chemical probes: These compounds can serve as tools in biological research to study enzyme interactions or cellular processes due to their ability to modulate biological pathways.

Interaction studies involving 2-(difluoromethyl)quinoline typically focus on its binding affinity and mechanism of action with various biological targets. Key areas include:

  • Enzyme inhibition studies: Research has shown that certain derivatives can inhibit key enzymes involved in tumor growth and microbial resistance mechanisms.
  • Binding assays: Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to evaluate the interaction strength between these compounds and their targets.

Several compounds exhibit structural similarities to 2-(difluoromethyl)quinoline. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
2-(Trifluoromethyl)quinolineQuinoline core with a trifluoromethyl groupEnhanced lipophilicity; potent antitumor activity
4-(Difluoromethyl)quinolineDifluoromethyl group at position fourDifferent reactivity profile compared to 2-position
6-(Difluoromethyl)quinolineDifluoromethyl group at position sixPotentially different biological activity due to altered sterics

Each of these compounds showcases unique reactivity patterns and biological activities influenced by the position and nature of substituents on the quinoline ring. The presence of difluoromethyl or trifluoromethyl groups significantly alters their pharmacological profiles, making them valuable in drug design.

XLogP3

2.8

Wikipedia

2-(Difluoromethyl)quinoline

Dates

Modify: 2023-08-15

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